molecular formula C25H25F3N4O6 B1670213 Delamanid CAS No. 681492-22-8

Delamanid

Cat. No. B1670213
CAS RN: 681492-22-8
M. Wt: 534.5 g/mol
InChI Key: XDAOLTSRNUSPPH-XMMPIXPASA-N
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Description

Delamanid, sold under the brand name Deltyba, is a medication used to treat tuberculosis . Specifically, it is used, along with other antituberculosis medications, for active multidrug-resistant tuberculosis . It is taken by mouth . Common side effects include headache, dizziness, and nausea . Other side effects include QT prolongation . Delamanid works by blocking the manufacture of mycolic acids thus destabilising the bacterial cell wall . It is in the nitroimidazole class of medications .


Synthesis Analysis

A concise, protection-group free and sequential route has been developed for the synthesis of the nitroimidazole based FDA-approved multi-drug resistant anti-tuberculosis drug, Delamanid . The synthesis required chiral epoxides as key intermediates .


Molecular Structure Analysis

Delamanid has a molecular formula of C25H25F3N4O6 . Its molecular weight is 534.5 g/mol . The IUPAC name for Delamanid is (2 R )-2-methyl-6-nitro-2- [ [4- [4- [4- (trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3 H -imidazo [2,1-b] [1,3]oxazole .


Chemical Reactions Analysis

Delamanid is a pro-drug which gets activated by the enzyme deazaflavin dependent nitroreductase . The nucleophilic substitution of15 with 3 gave ®-1- (4- ((2-methyloxiran-2-yl) methoxy) phenyl)-4- (4- (trifluoromethoxy) phenoxy) piperidine, which reacted with 2-bromo-4-nitroimidazole to form the desired product (delamanid) .


Physical And Chemical Properties Analysis

Delamanid has a molecular weight of 534.5 g/mol . Its molecular formula is C25H25F3N4O6 . The IUPAC name for Delamanid is (2 R )-2-methyl-6-nitro-2- [ [4- [4- [4- (trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3 H -imidazo [2,1-b] [1,3]oxazole .

Scientific Research Applications

Oral Tuberculosis Treatment Enhancement

Delamanid (DLM) is primarily utilized as a therapeutic agent for drug-resistant tuberculosis (DR-TB). Its hydrophobic nature and poor aqueous solubility have led to the exploration of formulation strategies like amorphous solid dispersions (ASDs) to improve oral bioavailability. However, nanoencapsulation via emulsification has emerged as a more stable alternative, enhancing aqueous dissolution kinetics while maintaining stability under harsh storage conditions .

Leishmanicidal Activity Improvement

In the fight against leishmaniasis, a parasitic disease affecting nearly 1 million people annually, delamanid has been repurposed. Encapsulating delamanid in solid lipid nanoparticles (SLNPs) has shown to increase its leishmanicidal activity. This encapsulation process emphasizes minimal technology use, energy efficiency, cost-effectiveness, and reproducibility, making it a promising approach for accessible and effective treatments .

Cardiotoxicity Mitigation in Multi-Drug Regimens

Delamanid, when used in combination with other drugs like bedaquiline, has shown effectiveness in increasing sputum smear and culture conversion rates. However, concerns about cardiotoxicity due to drug interactions have been raised. Research into mitigating these effects is crucial for the safe administration of multi-drug regimens involving delamanid .

Drug-Resistant Tuberculosis Treatment in Special Populations

Studies have indicated that delamanid and its metabolites are excreted into breast milk, and there’s a documented case of a healthy delivery after the mother’s treatment with delamanid. This suggests a potential for the safe use of delamanid in pregnant women and nursing mothers, although more data is needed to fully understand the risks and benefits .

Pediatric Multi-Drug Resistant TB Treatment

Delamanid has been included in compassionate use programs for treating pediatric patients with multi-drug resistant TB (MDR-TB) or extensively drug-resistant TB (XDR-TB). The case series of these programs provides valuable insights into the efficacy and safety of delamanid in children, contributing to the body of knowledge for treating this vulnerable population .

Mechanism of Action

Delamanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase ( Ddn ), an enzyme which uses dihydro-F 420 (reduced form), into nitric oxide and a highly reactive metabolite . This metabolite attacks the synthesis enzyme DprE2, which is important for the synthesis of cell wall arabinogalactan, to which mycolic acid would be attached .

Safety and Hazards

The primary safety concern with delamanid is QTcF interval prolongation, although this observation has thus far not been associated with any clinical cardiac events . Overall, delamanid is a well-tolerated and safe anti-TB drug when compared to other drugs used to treat MDR-TB .

Future Directions

Our results highlight DprE2 as a potential antimycobacterial target and provide a foundation for future exploration into the active metabolites and clinical development of pretomanid and delamanid . In updated 2022 WHO guidelines, bedaquiline and delamanid were recommended for all ages, consequently allowing bedaquiline to be used in both the shorter all-oral bedaquiline-containing regimen and the longer regimen for .

properties

IUPAC Name

(2R)-2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-3H-imidazo[2,1-b][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F3N4O6/c1-24(15-31-14-22(32(33)34)29-23(31)38-24)16-35-18-4-2-17(3-5-18)30-12-10-20(11-13-30)36-19-6-8-21(9-7-19)37-25(26,27)28/h2-9,14,20H,10-13,15-16H2,1H3/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAOLTSRNUSPPH-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CN2C=C(N=C2O1)[N+](=O)[O-])COC3=CC=C(C=C3)N4CCC(CC4)OC5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218326
Record name Delamanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Delamanid is a prodrug that requires biotransformation via via the mycobacterial F420 coenzyme system, including the deazaflavin dependent nitroreductase (Rv3547), to mediate its antimycobacterial activity against both growing and nongrowing mycobacteria. Mutations in one of five coenzyme F420 genes, _fgd, Rv3547, fbiA, fbiB, and fbiC_ has been proposed as the mechanism of resistance to delamanid. Upon activation, the radical intermediate formed between delamanid and desnitro-imidazooxazole derivative is thought to mediate antimycobacterial actions via inhibition of methoxy-mycolic and keto-mycolic acid synthesis, leading to depletion of mycobacterial cell wall components and destruction of the mycobacteria. Nitroimidazooxazole derivative is thought to generate reactive nitrogen species, including nitrogen oxide (NO). However unlike isoniazid, delamanid does not alpha-mycolic acid.
Record name Delamanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Delamanid

CAS RN

681492-22-8
Record name Delamanid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681492-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delamanid [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681492228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delamanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11637
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delamanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAMANID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OOT6M1PC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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